2-(2-Fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile
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Overview
Description
2-(2-fluorophenyl)-5-(4-methoxyanilino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Fluorescent Probes and Sensing
- Benzoxazole derivatives have been found to be applicable as fluorescent probes, particularly for sensing metal cations like magnesium and zinc. These probes are highly sensitive to pH changes, exhibiting significant fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Antimicrobial Activity
- Novel Schiff bases using similar compounds demonstrate significant antimicrobial activity. These bases are synthesized using techniques like Gewald synthesis and Vilsmeier-Haack reaction, and their structure is established through various spectroscopic methods (Puthran et al., 2019).
Crystal Structure and Biological Activities
- The synthesis and crystal structure of related fluorophenyl compounds have been extensively studied, contributing to the understanding of their potential biological activities, including enzyme inhibition relevant for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Synthesis and Evaluation in Drug Development
- The synthesis processes of similar fluorinated compounds have been crucial in the development of potential drugs, particularly in the context of anti-tumor and cancer imaging agents. For instance, the synthesis of Gefitinib, an anticancer drug, involves the use of related fluorophenyl compounds (Jin et al., 2005).
Corrosion Inhibition
- Derivatives of similar compounds have been found effective as corrosion inhibitors for metals like steel, especially in acidic environments. Their inhibitory efficiency is often analyzed using various electrochemical and spectroscopic techniques (Verma et al., 2015).
Photophysical Properties and DFT Computations
- Research into novel fluorescent derivatives, including those with triazole and oxazole moieties, focuses on their photophysical properties and applications in fields like bioimaging and diagnostics. These studies often involve Density Functional Theory (DFT) computations for theoretical validation (Padalkar et al., 2015).
Properties
Molecular Formula |
C17H12FN3O2 |
---|---|
Molecular Weight |
309.29 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H12FN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3 |
InChI Key |
PMVMZHXCYPLPCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3F)C#N |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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